Cas no 132-21-8 ((3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine)

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine structure
132-21-8 structure
Product Name:(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
Numero CAS:132-21-8
MF:C16H19BrN2
MW:319.239463090897
MDL:MFCD00865678
CID:93673
PubChem ID:16960
Update Time:2025-04-18

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • dexbrompheniramine
    • DEXBROMPHENIRAMINE BASE
    • D-Brompheniramine
    • (S)-Brompheniramine
    • (S)-γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropan-1-amine
    • Disomer
    • d-Parabromdylamine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • 10-OXO MIRTAZAPINE (MIRTAZAPINE IMPURITY F)
    • S-(+)-BROMPHENIRAMINE-D6
    • Brompheniramine d
    • Dexbrompheniraminum
    • UNII-75T64B71RP
    • [(3S)-3-(4-bromophenyl)-3-(2-pyridyl)propyl]-dimethyl-amine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
    • (3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
    • Pyridine, 2-[p-bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]-, (S)-
    • (S)-(+)-brompheniramine
    • 132-21-8
    • Dexbromfeniramina
    • Brompheniramine d-
    • (+)-Parabromdylamine
    • Brompheniramine d-form
    • BROMPHENIRAMINE D-FORM [MI]
    • NCGC00162100-01
    • PDSP2_000134
    • BROMPHENIRAMINE, (+)-
    • Desbrofeniramina
    • (+)-brompheniraminum
    • [(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
    • (R)-3-(4-Bromophenyl)-3-(2-pyridyl)propyldimethylamine
    • DEXBROMPHENIRAMINE [INN]
    • Dexbrompheniramin
    • NCGC00162100-05
    • EINECS 205-053-5
    • CCG-204327
    • Dexbrompheniraminum [INN-Latin]
    • (S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • (+)-Brompheniramine; (+)-Parabromdylamine; (S)-Brompheniramine
    • (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • CHEBI:59269
    • NCGC00162100-02
    • CHEMBL1201287
    • GTPL7588
    • Lopac0_000232
    • 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (S)-
    • DEXBROMPHENIRAMINE [VANDF]
    • AB00698453-08
    • ZDIGNSYAACHWNL-HNNXBMFYSA-N
    • EN300-25893693
    • (+)-N,N-Dimethyl-(3-(4-bromphenyl)-3-(2-pyridyl)propyl)amin
    • Dexbromfeniramina (INN-Spanish)
    • PDSP1_000135
    • ()-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
    • Dexbromfeniramina [INN-Spanish]
    • DB00405
    • Q5268318
    • NCGC00162100-03
    • Dexbrompheniramine [INN:BAN]
    • PDSP2_000133
    • 3-(4-Bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine #
    • 3-(4-bromophenyl)- N,N-dimethyl- 3-pyridin-2-yl-propan-1-amine
    • DTXCID002905
    • PDSP1_000134
    • DTXSID8022905
    • (+)-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
    • 75T64B71RP
    • Brompheniramine, (s)-
    • Dexbrompheniraminum (INN-Latin)
    • NS00079570
    • DEXBROMPHENIRAMINE [WHO-DD]
    • SCHEMBL29345
    • R06AB06
    • desbromfeniramina
    • AKOS015969654
    • SDCCGSBI-0050220.P002
    • DA-62806
    • MDL: MFCD00865678
    • Inchi: 1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
    • Chiave InChI: ZDIGNSYAACHWNL-HNNXBMFYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C

Proprietà calcolate

  • Massa esatta: 318.07300
  • Massa monoisotopica: 318.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 16.1A^2

Proprietà sperimentali

  • Densità: 1.265
  • Punto di ebollizione: 403°Cat760mmHg
  • Punto di infiammabilità: 197.5°C
  • Indice di rifrazione: 1.577
  • PSA: 16.13000
  • LogP: 3.92770
  • Rotazione specifica: D25 +42.7° (c = 1 in DMF)

(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-25893693-0.05g
[(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
132-21-8 95%
0.05g
$636.0 2024-06-18
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.